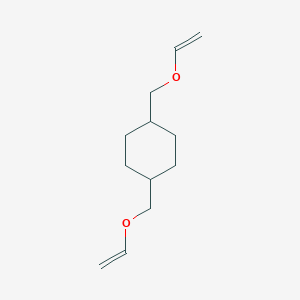

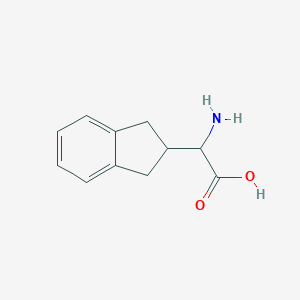

![molecular formula C10H13NO2 B103454 4-[(Dimethylamino)methyl]benzoic acid CAS No. 18364-71-1](/img/structure/B103454.png)

4-[(Dimethylamino)methyl]benzoic acid

Overview

Description

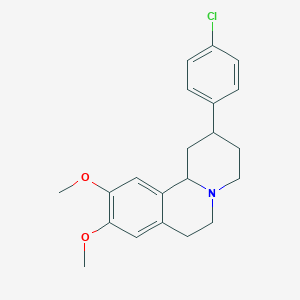

4-[(Dimethylamino)methyl]benzoic acid is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of benzoic acid with a dimethylamino group attached to the benzene ring, which significantly alters its behavior compared to the parent compound. This compound has been explored for its potential in various applications, including anion recognition, dielectric properties, and as a building block for more complex chemical structures .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through different methods. One approach involves the oxidation of p-(dimethylamino)-benzaldehyde using silver oxide as a catalyst and air as the oxidant, with the reaction conditions optimized to achieve a yield of 75.8% . Another method includes the use of microwave irradiation technique to synthesize azine derivatives of the compound, which exhibits intermolecular and intramolecular hydrogen bonding interactions in its crystal structure .

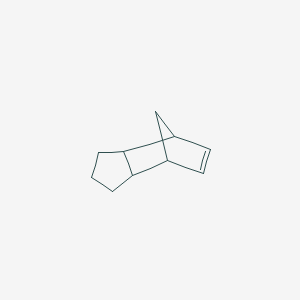

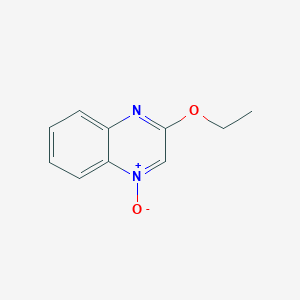

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR. The vibrational assignments and scattering activity were computed using density functional theory (DFT), and the molecular structures were optimized using the B3LYP method . Additionally, two new polymorphs of the compound have been crystallographically characterized, revealing a dimeric acid-acid motif formed by primary intermolecular O-H...O hydrogen bonds .

Chemical Reactions Analysis

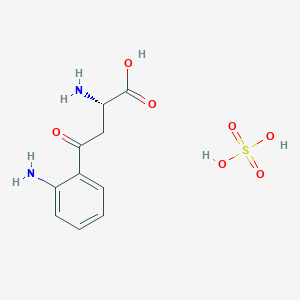

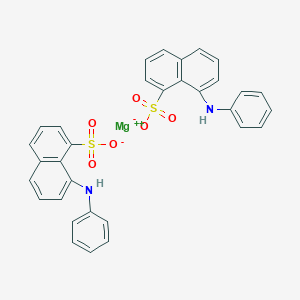

This compound participates in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on the solvent composition and/or pH of the medium . It also exhibits high selectivity towards divalent anions such as HPO4^2- and SO4^2- over monovalent anions, which is attributed to the basicity and charge density of the guest anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. For instance, a 1:2 inter-molecular compound of the derivative with urea shows high dielectric constant and reasonable electrical conductivity due to excited-state intramolecular proton transfer . The photophysical properties of a methyl ester derivative indicate charge transfer emission from a weak primary amino donor . The compound's stability is attributed to hyper-conjugative interactions and a hydrogen-bonding network, as revealed by molecular electrostatic potential (MEP) and HOMO-LUMO energy calculations .

Scientific Research Applications

Anion Recognition

4-(N,N-Dimethylamino)benzoic acid has been utilized as a simple chromogenic and fluorogenic anion host. It exhibits high selectivity for divalent anions such as HPO4^2^- and SO4^2^- over monovalent anions in UV-vis and fluorescence titrations (Hou & Kobiro, 2006).

Polymorphism Studies

Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid have been crystallographically characterized, showcasing the diversity in molecular arrangements and interactions in this compound (Aakeröy, Desper & Levin, 2005).

Catalysis and Organic Synthesis

This compound is used in organocatalytic α-methylenation of aldehydes, highlighting its role in facilitating chemical reactions and producing specific organic compounds (Benohoud, Erkkilä & Pihko, 2011).

Oxidation Studies

4-(Dimethylamino)benzoic acid plays a role in the catalytic oxidation of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid by gold nanoparticles, indicating its significance in oxidation reactions (Krieger & Jagodzinski, 2008).

Physical Properties Study

The vapor pressures, enthalpies, and entropies of sublimation of para-substituted benzoic acids including 4-(dimethylamino)benzoic acid have been studied, providing insights into its thermodynamic properties (Monte et al., 2010).

Interaction Studies

Research on weak interactions in dimethylaniline and its derivatives, including 4-[(dimethylamino)methyl]benzoic acid, contributes to our understanding of molecular interactions and stability (Rusakova, Turovtsev & Orlov, 2020).

Fluorescence and Spectroscopy

Investigations into the specific microsolvation of 4-(dimethylamino)benzoic acid methyl ester have revealed insights into red-shifted fluorescence and the molecular mechanisms behind it (Zakharov et al., 2009).

Photocatalytic Applications

4-(Dimethylamino)benzoic acid has been involved in studies of photocatalytic degradation of dyes, exemplifying its potential application in environmental remediation (Comparelli et al., 2004).

Complexation and Binding Studies

This compound has been used in research on complexation with various ligands and its interactions with proteins, indicating its potential in biochemical studies (Kumar et al., 2017).

Mechanism of Action

Target of Action

It has been found to interact with theReplicase polyprotein 1ab and Orf1a polyprotein of SARS-CoV .

Mode of Action

It is known to act as an inhibitor of ultraviolet mediated damage to the skin . This suggests that it may interact with its targets to prevent or repair damage caused by UV radiation.

Biochemical Pathways

Given its role as a UV inhibitor, it may be involved in pathways related to DNA repair and cellular response to UV radiation .

Result of Action

The primary result of the action of 4-[(Dimethylamino)methyl]benzoic acid is the inhibition of UV-mediated damage to the skin . This suggests that it may help prevent conditions such as sunburn and photoaging, and potentially reduce the risk of skin cancer.

properties

IUPAC Name |

4-[(dimethylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFSTRGQQNSRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356573 | |

| Record name | 4-[(dimethylamino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18364-71-1 | |

| Record name | 4-[(dimethylamino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Dimethylamino)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)